7-Decyl-3,4-dihydronaphthalen-1(2H)-one
Description
7-Decyl-3,4-dihydronaphthalen-1(2H)-one is a derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, a bicyclic ketone structure widely utilized as an intermediate in organic synthesis. The DHN core consists of a partially saturated naphthalene system with a ketone group at the 1-position. In this compound, a decyl (C10H21) chain is substituted at the 7-position of the aromatic ring. The decyl group introduces significant lipophilicity, which may enhance membrane permeability and metabolic stability compared to shorter-chain analogs.
Properties
CAS No. |
95576-35-5 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
7-decyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H30O/c1-2-3-4-5-6-7-8-9-11-17-14-15-18-12-10-13-20(21)19(18)16-17/h14-16H,2-13H2,1H3 |
InChI Key |
PSRMZKVKPVLDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(CCCC2=O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of DHN derivatives are highly dependent on substituent type, position, and chain length. Below is a detailed comparison of 7-decyl-DHN with key analogs:
Substituent Position and Chain Length
- 7-Methoxy-DHN (7-OCH3) : Methoxy groups at the 7-position are common in DHN derivatives. For example, 7-methoxy-DHN intermediates are used to synthesize chalcone-like compounds with anti-neuroinflammatory properties. The methoxy group enhances electron density in the aromatic ring, influencing reactivity in Claisen-Schmidt condensations .
- 7-Fluoro-DHN (7-F) : Fluorination at position 7, as in E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-DHN, improves metabolic stability and binding affinity to biological targets. The electronegative fluorine atom also affects crystal packing via weak hydrogen bonds .
- This property is critical for neuroactive compounds .
Physicochemical Properties
- Crystallography: DHN derivatives often adopt a chair conformation in the cyclohexanone ring. For example, the C7=C8 bond length in brominated DHN analogs is 1.351 Å, consistent with typical α,β-unsaturated ketones .
- Hydrogen Bonding : Weak C–H···O and C–H···π interactions dominate crystal packing, as seen in 7-fluoro-DHN derivatives .
- Solubility : Polar substituents (e.g., -OH, -OCH3) improve aqueous solubility but reduce logP. The decyl chain in 7-decyl-DHN likely reduces solubility but increases lipid bilayer affinity .
Key Research Findings and Trends
Substituent Optimization : Longer alkyl chains (e.g., decyl) may improve pharmacokinetics but require balancing with solubility limitations.
Halogenation : Bromine and fluorine enhance target binding and metabolic stability, critical for CNS-targeted drugs .
Biological Trade-offs: Anti-neuroinflammatory derivatives (e.g., 6m) prioritize low toxicity (IC50 > 25 µM in normal cells), whereas cytotoxic analogs (e.g., compound 3 in ) target cancer cells selectively .
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